4-Ethynyl-3-fluorobenzonitrile
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Description
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Ethynyl-3-fluorobenzonitrile has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving this compound .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 145.14 . The compound is similar to 4-Ethynyl-2-fluorobenzonitrile, which has a melting point of 120-121°C .Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 4-Ethynyl-3-fluorobenzonitrile are currently unknown
Mode of Action
It is known that compounds with similar structures can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Based on its structural similarity to other compounds, it may be involved in pathways related to free radical reactions and nucleophilic substitutions . The downstream effects of these pathways would depend on the specific targets and the nature of the interactions.
Pharmacokinetics
The compound’s molecular weight of 14513 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Based on its potential involvement in free radical reactions and nucleophilic substitutions , it may cause changes in the structure and function of its targets, leading to downstream effects on cellular processes.
Properties
IUPAC Name |
4-ethynyl-3-fluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4FN/c1-2-8-4-3-7(6-11)5-9(8)10/h1,3-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWCPTRFSLGODM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1)C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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